3-methyl-8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenoxazin-7-yl acetate
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Overview
Description
3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHEN-7-YL ACETATE is a complex organic compound with a unique structure that includes multiple aromatic rings, ketone groups, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHEN-7-YL ACETATE typically involves multi-step organic reactions. One common method includes the alkylation of a precursor compound with an acetylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHEN-7-YL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form additional ketone or carboxylic acid groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHEN-7-YL ACETATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHEN-7-YL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-5-THIA-14-AZAPENTAPHEN-7-YL BENZOATE: Contains a sulfur atom in place of the oxygen atom in the original compound.
3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-NAPHTHO[2,3-A]PHENOXAZIN-7-YL ACETATE: Similar structure but with different ring systems.
Uniqueness
3-METHYL-8,13-DIOXO-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHEN-7-YL ACETATE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H15NO5 |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
(3-methyl-8,13-dioxo-14H-naphtho[2,3-a]phenoxazin-7-yl) acetate |
InChI |
InChI=1S/C23H15NO5/c1-11-7-8-15-16(9-11)29-18-10-17(28-12(2)25)19-20(21(18)24-15)23(27)14-6-4-3-5-13(14)22(19)26/h3-10,24H,1-2H3 |
InChI Key |
FAXSCMJBLLBCKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C4C(=C(C=C3O2)OC(=O)C)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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